molecular formula C9H9F3N2O3 B2395779 2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate CAS No. 2089277-58-5

2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate

Cat. No.: B2395779
CAS No.: 2089277-58-5
M. Wt: 250.177
InChI Key: ZQPZKRJECNZKEE-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H11F3N2O3 It is characterized by the presence of a trifluoroethyl group and a methoxypyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-methoxypyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets. The methoxypyridinyl moiety may also contribute to the compound’s overall activity by facilitating interactions with the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate is unique due to the specific positioning of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research applications .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-methoxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3/c1-16-6-2-3-13-7(4-6)14-8(15)17-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPZKRJECNZKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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